(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one
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Overview
Description
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one: is a heterocyclic organic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as a substituted pyrrole, which undergoes cyclization in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of the compound .
Scientific Research Applications
Chemistry: In chemistry, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its bioactive properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
(7R,8S)-(+)-cis-2-methyl-7,8-epoxyoctadecane: A compound with a similar ring structure but different functional groups.
Pyrazole-4-carboxamides: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness: (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is unique due to its specific ring structure and the presence of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(8S)-5,6,7,8-tetrahydropyrrolizin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBHZCORGROSI-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=CC(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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